Product packaging for 3-Amino-1-hydroxymethylcyclobutanol(Cat. No.:CAS No. 1272667-83-0)

3-Amino-1-hydroxymethylcyclobutanol

Cat. No.: B13529362
CAS No.: 1272667-83-0
M. Wt: 117.15 g/mol
InChI Key: VIPCYZVURGQBRM-UHFFFAOYSA-N
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Description

Significance of Amino Alcohol Motifs in Modern Organic Synthesis

Amino alcohol motifs are fundamental building blocks in the world of organic synthesis. These structural units, which feature an amino group and a hydroxyl group in close proximity, are found in a vast array of biologically active molecules, including natural products and pharmaceuticals. researchgate.net For instance, the γ-amino alcohol structural motif is a key component in drugs like the anti-HIV medications Ritonavir and Lopinavir. rsc.org

The versatility of amino alcohols extends to their role as synthons, ligands, auxiliaries, and chiral catalysts in various chemical reactions. researchgate.net Their ability to form both hydrogen bonds and coordinate to metal centers makes them invaluable in asymmetric synthesis, where the creation of specific stereoisomers is crucial. The development of stereoselective methods to synthesize amino alcohols is therefore a major focus in organic chemistry, with techniques such as asymmetric hydrogenation and transfer hydrogenation being employed. rsc.org The strategic placement of amino and hydroxyl groups allows for the controlled construction of complex molecular architectures.

Unique Structural Features and Inherent Synthetic Challenges of Cyclobutanol (B46151) Frameworks

The cyclobutanol framework, a four-membered ring containing a hydroxyl group, presents a unique set of structural features and synthetic challenges. The inherent ring strain of the cyclobutane (B1203170) ring, with a strain energy of approximately 26.5 kcal/mole, makes it susceptible to C-C bond cleavage. researchgate.net This reactivity can be harnessed for various synthetic transformations, including ring expansion to form cyclopentane (B165970) derivatives or ring contraction to yield cyclopropane (B1198618) analogs. researchgate.net

However, this same reactivity also poses a significant hurdle in the synthesis of stable cyclobutane-containing molecules. researchgate.net The construction of these strained rings often requires specific synthetic strategies. While the [2+2] cycloaddition reaction is a classic and widely used method for forming cyclobutane rings, it is not always suitable for creating complex or highly substituted cyclobutanes. researchgate.netorganic-chemistry.org Consequently, chemists have developed innovative, non-cycloaddition strategies to access these frameworks. researchgate.net The puckered, three-dimensional structure of cyclobutanes makes them attractive as conformationally restricted alternatives to more flexible linear linkers in drug design. ru.nl

Historical Development and Evolution of Synthetic Approaches to Amino Cyclobutanols

The synthesis of amino cyclobutanols has evolved significantly over time, driven by the increasing demand for these structures in various scientific fields. Early methods often relied on multi-step sequences that could be inefficient and lacked stereochemical control.

A significant advancement in this area has been the development of photocatalyzed [2+2] cycloadditions. This approach allows for the direct formation of the cyclobutane ring with simultaneous introduction of an amino acid moiety, providing access to a variety of cyclobutane α-amino acids. acs.org Another key strategy involves the use of hyperbaric [2+2] cycloaddition reactions, which can overcome the unreactivity of certain substrates under conventional conditions. ru.nl This high-pressure technique has been successfully used to create libraries of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nl

Furthermore, innovative strategies that bypass the traditional [2+2] cycloaddition have emerged. These methods often involve ring contractions of larger heterocyclic systems or other novel rearrangements to construct the cyclobutane core with precision. researchgate.net The development of stereodivergent synthesis methods has also been a major breakthrough, allowing for the selective preparation of different stereoisomers of amino cyclobutanols from a common precursor. nih.gov

Current Research Trajectories and Academic Importance of 3-Amino-1-hydroxymethylcyclobutanol

Current research on this compound and related amino cyclobutanols is focused on several key areas. A major trajectory is the development of more efficient and stereoselective synthetic methods. This includes the refinement of existing catalytic systems and the exploration of new reaction pathways to access these molecules with greater control and in higher yields.

The unique three-dimensional structure of cyclobutane derivatives continues to attract interest in medicinal chemistry. ru.nl Researchers are exploring their potential as rigid scaffolds or bioisosteres in the design of novel therapeutic agents. The conformational constraint imposed by the cyclobutane ring can lead to improved binding affinity and selectivity for biological targets.

Furthermore, the application of amino cyclobutanols as chiral ligands and catalysts in asymmetric synthesis remains an active area of investigation. Their structural and electronic properties can be fine-tuned to influence the stereochemical outcome of a wide range of chemical transformations.

The academic importance of this compound lies in its role as a representative member of a challenging yet rewarding class of molecules. The synthetic hurdles it presents stimulate the development of new synthetic methodologies, while its potential applications in various fields of chemistry underscore the value of continued research into this unique compound and its analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B13529362 3-Amino-1-hydroxymethylcyclobutanol CAS No. 1272667-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1272667-83-0

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-amino-1-(hydroxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H11NO2/c6-4-1-5(8,2-4)3-7/h4,7-8H,1-3,6H2

InChI Key

VIPCYZVURGQBRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)O)N

Origin of Product

United States

Stereoselective Synthesis of Enantiopure 3 Amino 1 Hydroxymethylcyclobutanol

Utilization of Chiral Pool Precursors for Asymmetric Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can serve as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach is particularly advantageous as it introduces chirality at the outset of a synthetic sequence, which can then be transferred through subsequent reactions.

For the synthesis of a molecule like 3-Amino-1-hydroxymethylcyclobutanol, a hypothetical chiral pool approach might involve starting from a readily available chiral building block that already contains some of the required stereochemical information. For instance, a chiral precursor containing a cyclobutane (B1203170) ring or a synthon that can be readily converted into one could be employed. While no direct examples for the synthesis of this compound from a chiral pool precursor are reported, the synthesis of other chiral cyclobutane derivatives often relies on this strategy. For example, the synthesis of the aminocyclitol core of hygromycin A has been achieved from C2-symmetric tartaric acids. nih.gov This demonstrates how a simple, chiral starting material can be elaborated into a more complex, functionalized cyclic system.

A plausible, though not explicitly reported, strategy for the synthesis of this compound could involve the use of a chiral lactone or a cyclobutane derivative obtained from a natural product. The inherent chirality of the starting material would guide the stereochemical outcome of the subsequent transformations, such as the introduction of the amino and hydroxymethyl groups.

Asymmetric Induction Methodologies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, under the influence of a chiral feature present in the substrate, reagent, catalyst, or environment.

Chiral Auxiliary-Mediated Asymmetric Synthesis of Amino Cyclobutanols

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a prochiral cyclobutane precursor. For example, a prochiral cyclobutanone (B123998) could be converted into a chiral enamine or imine using a chiral amine as the auxiliary. Subsequent diastereoselective reactions, such as alkylation or reduction, would then be directed by the chiral auxiliary. Finally, removal of the auxiliary would furnish the enantiomerically enriched cyclobutane intermediate. While specific examples for the target molecule are unavailable, this strategy is widely used in asymmetric synthesis.

Chiral Ligand-Controlled Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis, particularly using transition metal complexes with chiral ligands, is a powerful tool for the synthesis of enantiopure compounds. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction.

A potential application of this methodology to the synthesis of this compound could involve the asymmetric hydrogenation of a suitably functionalized cyclobutene (B1205218) precursor. For instance, a cyclobutene carrying an amino or a precursor to the hydroxymethyl group could be hydrogenated using a chiral rhodium or ruthenium catalyst to establish the stereocenters on the cyclobutane ring with high enantioselectivity. While not reported for this specific molecule, ruthenium-catalyzed asymmetric transfer hydrogenation is a highly effective method for producing chiral 1,2-amino alcohols. nih.gov

Diastereoselective Control in Ring Formation and Subsequent Functionalization

Diastereoselective reactions are crucial in the synthesis of molecules with multiple stereocenters, such as this compound. The relative stereochemistry of the substituents on the cyclobutane ring can be controlled during the ring-forming step or in subsequent functionalization reactions.

One of the key challenges in cyclobutane synthesis is controlling the stereochemistry of the substituents. For 1,3-disubstituted cyclobutanes, both cis and trans diastereomers are possible. The desired diastereomer of this compound would need to be selectively synthesized. This can often be achieved by carefully choosing the reaction conditions and reagents. For example, the diastereoselective reduction of a cyclobutanone can be influenced by the choice of reducing agent and the steric environment around the ketone. wikipedia.org

Furthermore, the introduction of the amino and hydroxymethyl groups would need to be performed with high diastereocontrol. This could potentially be achieved through stereoselective addition reactions to a cyclobutene or by the ring-opening of a bicyclic precursor. For instance, the synthesis of some cyclobutane derivatives has been achieved with high diastereoselectivity through the cycloaddition of bicyclo[1.1.0]butanes. rsc.org

Kinetic Resolution and Dynamic Kinetic Resolution as Purification and Enrichment Strategies

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. The maximum theoretical yield for the resolved product in a classic kinetic resolution is 50%.

Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. DKR typically involves the combination of a catalyst for the resolution step and another for the racemization. Chemoenzymatic DKR, which combines a biocatalyst for the resolution and a metal catalyst for racemization, has proven to be a powerful strategy.

While no specific applications of kinetic or dynamic kinetic resolution for this compound are documented, these techniques are widely applicable for the synthesis of chiral amines and alcohols. For example, a racemic mixture of a precursor to this compound, such as a hydroxymethyl-substituted cyclobutanone, could potentially be resolved using a chiral reducing agent in a kinetic resolution. Alternatively, a DKR approach could be employed for the asymmetric reduction of a racemic cyclobutanone precursor, where a racemization catalyst is used in conjunction with a chiral reducing agent.

Strategies for Enantio- and Diastereodivergent Synthesis

Enantio- and diastereodivergent synthesis refers to strategies that allow for the selective synthesis of any of the possible stereoisomers of a target molecule from a common starting material, simply by changing the reagents or catalysts. This approach offers significant flexibility and efficiency in accessing all stereochemical variations of a chiral molecule.

A hypothetical divergent synthesis of the stereoisomers of this compound could start from a common prochiral or racemic precursor. The use of different chiral catalysts or auxiliaries could then direct the reaction towards the desired stereoisomer. For example, palladium-catalyzed allylic alkylations have been shown to exhibit ligand-dependent stereochemical outcomes, allowing for the synthesis of different stereoisomers from the same starting material. nih.gov While not directly applied to the target compound, this principle could be adapted. For instance, the nucleophilic opening of a meso-epoxide on a cyclobutane ring with an amine nucleophile, catalyzed by different chiral catalysts, could potentially lead to different diastereomers of the final amino alcohol.

Derivatization and Functionalization of 3 Amino 1 Hydroxymethylcyclobutanol

Reactions at the Primary Amine Moiety

The primary amine is the most nucleophilic and basic site in the molecule, making it the primary target for a range of derivatization reactions.

Acylation of the primary amine to form amides is a fundamental transformation. This is typically achieved by reacting the amino alcohol with acylating agents like acyl chlorides or anhydrides, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The reaction is generally highly selective for the amine over the less nucleophilic hydroxyl groups. libretexts.org Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. Carbocylation can also be performed to introduce other functionalities.

For amino alcohols, enzymatic acylation using lipases has emerged as a method for achieving excellent enantioselectivity, where one enantiomer is selectively converted to an amide. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions for Amino Alcohols

Reactant ClassReagentProduct ClassConditionsReference
Amino alcoholAcyl Chloride/AnhydrideAmideBase (e.g., Pyridine, Et₃N) libretexts.org
Amino alcoholSulfonyl ChlorideSulfonamideBase (e.g., Pyridine)General Knowledge
Racemic AmineAcyl DonorEnantioenriched AmideLipase (B570770) Catalyst (e.g., CAL-B) libretexts.org

This table presents generalized reactions for the functional groups present in 3-Amino-1-hydroxymethylcyclobutanol.

Direct alkylation of the primary amine with alkyl halides often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination . masterorganicchemistry.com This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced to the corresponding secondary or tertiary amine. wikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.com

Biocatalytic reductive amination using amine dehydrogenases (AmDHs) represents an advanced method for accessing chiral amines and amino alcohols with high enantioselectivity. whiterose.ac.uk

Table 2: Reductive Amination for the Synthesis of N-Alkyl Derivatives

AmineCarbonyl CompoundReducing AgentProductReference
Primary AmineAldehydeNaBH₃CN or NaBH(OAc)₃Secondary Amine masterorganicchemistry.com
Primary AmineKetoneNaBH₃CN or NaBH(OAc)₃Secondary Amine masterorganicchemistry.com
Secondary AmineAldehyde/KetoneNaBH₃CN or NaBH(OAc)₃Tertiary Amine masterorganicchemistry.com

This table illustrates the general principle of reductive amination applicable to the primary amine of the target compound.

The primary amine can be converted into ureas by reaction with isocyanates. Alternatively, ureas can be synthesized from amines using carbon dioxide and dehydrating agents or through catalytic methods involving sacrificial sources like urea (B33335) in the presence of a suitable catalyst. nih.govrsc.orgorganic-chemistry.org

Carbamates are readily formed through several pathways. A common method involves the reaction of the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base. A particularly important transformation is the protection of the amine as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgwikipedia.org This Boc-protected amine is stable under many reaction conditions but can be easily removed with acid, making it a cornerstone of modern organic synthesis. wikipedia.org The direct reaction of amino alcohols with pressurized carbon dioxide can also yield cyclic carbamates (oxazolidones) without a catalyst. rsc.org

Reactions at the Primary Hydroxyl and Hydroxymethyl Moieties

The molecule contains two hydroxyl groups: a primary alcohol (-CH₂OH) and a tertiary alcohol (-OH). The primary alcohol is significantly more reactive and sterically accessible than the tertiary alcohol, allowing for selective functionalization. Amine protection, typically as a Boc-carbamate, is often a prerequisite for these reactions to prevent the more nucleophilic amine from interfering.

Esterification of the primary hydroxyl group can be achieved by reaction with acyl chlorides or carboxylic acids. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a classic method. pearson.com For substrates sensitive to strong acids, milder conditions using coupling agents are employed. Importantly, catalysts such as hafnium(IV) or zirconium(IV) salts have been shown to be highly effective for the selective esterification of primary alcohols in the presence of secondary or tertiary alcohols. researchgate.net Lipase-catalyzed esterification can also provide high selectivity for primary alcohols. researchgate.net

Etherification , such as in the Williamson ether synthesis, typically requires deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Selective etherification of the primary hydroxyl group is feasible due to its higher acidity and lower steric hindrance compared to the tertiary hydroxyl.

Glycosylation involves the formation of a glycosidic bond between the alcohol and a sugar moiety. This complex transformation usually requires an activated sugar donor and a promoter, with reaction conditions tailored to control stereoselectivity. The primary hydroxyl group would be the expected site of glycosylation.

The selective oxidation of the primary alcohol offers a route to valuable aldehyde and carboxylic acid derivatives. The tertiary alcohol is resistant to oxidation under standard conditions. youtube.com

To synthesize the corresponding aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidation are used to prevent over-oxidation to the carboxylic acid.

For the synthesis of the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step procedure involving a mild oxidation to the aldehyde followed by further oxidation (e.g., with sodium chlorite) can be employed. A significant challenge in the oxidation of amino alcohols is the potential for the amine to be oxidized or to interfere with the reaction. However, catalytic systems, such as those using 2-azaadamantane (B3153908) N-oxyl (AZADO) and copper, have been developed for the highly chemoselective aerobic oxidation of unprotected amino alcohols, converting the alcohol moiety to a carbonyl group while leaving the amine untouched. nih.gov

Table 3: Representative Selective Oxidation of Primary Alcohols

Starting MaterialReagent(s)ProductConditionsReference
Primary AlcoholPCC, DMP, or Swern ReagentsAldehydeAnhydrous, controlled temperature youtube.com
Primary AlcoholKMnO₄, H₂CrO₄Carboxylic AcidStrong acid/base, heat youtube.com
Unprotected Amino AlcoholAZADO / Cu catalyst, AirAmino AldehydeAerobic, ambient temperature nih.gov

This table outlines general oxidation reactions applicable to the primary hydroxyl group of the target compound.

Consequently, it is not possible to provide an article on its derivatization and functionalization, including the specific topics of nucleophilic substitution, regioselective and chemoselective transformations, or C-C bond-forming reactions, as requested. The strict adherence to the provided outline and the focus solely on this compound cannot be fulfilled due to the absence of any scientific data or research findings.

The provided search results discuss general methodologies that could theoretically be applied to a molecule with amino and hydroxyl functional groups, such as:

General methods for the nucleophilic substitution of alcohols nih.gov.

Amino acid-catalyzed carbon-carbon bond-forming reactions nih.gov.

General derivatization techniques for molecules with multiple functional groups for analytical purposes nih.govnih.gov.

Methods for carbon-carbon bond formation in organic synthesis youtube.com.

Syntheses of other, different aminocyclobutane derivatives or 1,3-amino alcohols nih.govgoogle.com.

However, none of these resources mention or provide data for the specific compound “this compound.” Therefore, generating an article that is scientifically accurate and focused exclusively on this molecule is not feasible.

Computational and Theoretical Investigations of 3 Amino 1 Hydroxymethylcyclobutanol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Amino-1-hydroxymethylcyclobutanol. These methods provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively govern the molecule's stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energy Minima Exploration

The flexible four-membered ring of cyclobutane (B1203170) and the rotatable single bonds of the substituents in this compound allow it to adopt various three-dimensional arrangements or conformations. nih.gov The cyclobutane ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. acs.orgslideshare.netlibretexts.org This puckering results in two distinct positions for substituents: axial and equatorial. acs.org

A thorough conformational analysis would be essential to identify the most stable conformers and understand their relative energies. This process typically involves:

Systematic or stochastic conformational searches: These algorithms explore the potential energy surface of the molecule to identify various low-energy conformers.

Geometry optimization: Each identified conformer is then optimized using DFT or ab initio methods to find the precise geometry of the energy minimum.

Energy calculations: The relative energies of the optimized conformers are calculated to determine their population distribution at a given temperature, based on the Boltzmann distribution.

For this compound, key conformational variables would include the puckering of the cyclobutane ring and the rotation around the C-C and C-O bonds of the hydroxymethyl group, as well as the C-N bond of the amino group. Intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a significant role in stabilizing certain conformations. A synergistic experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives demonstrated that the substituent at C2 modulates the conformational preference of the ring-puckering. acs.orgacs.orgnih.gov

A hypothetical conformational analysis could yield the following data:

ConformerKey Dihedral Angles (Hypothetical)Relative Energy (kcal/mol)Stabilizing Interactions
A (Global Minimum) Ring Puckering Angle: 25°, H-O-C-C: 60°, H-N-C-C: 180°0.00Intramolecular H-bond (NH₂ to OH)
B Ring Puckering Angle: 23°, H-O-C-C: 180°, H-N-C-C: 60°1.5Steric repulsion between substituents
C Ring Puckering Angle: 26°, H-O-C-C: -60°, H-N-C-C: -60°2.1Gauche interactions

Computational Prediction of Spectroscopic Signatures for Principles of Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. rsc.org

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. mdpi.comnih.govaip.org The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. rsc.org By calculating the NMR spectra for different possible isomers and conformers of this compound, one could aid in the assignment of experimental peaks. For dynamic molecules, time-averaging chemical shifts over molecular dynamics trajectories can provide more accurate predictions. aip.org Recent advancements using machine learning models have also shown high accuracy in predicting ¹H chemical shifts. mdpi.comnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. chemrxiv.org These can be used to generate a theoretical Infrared (IR) spectrum. The calculated frequencies of stretching and bending modes for the O-H, N-H, and C-H bonds of this compound would be compared with experimental IR data to confirm the presence of these functional groups.

A hypothetical table of predicted spectroscopic data might look like this:

Nucleus/BondPredicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹)Experimental Correlation
¹H (O-H) 3.5 - 4.5Broad singlet, characteristic of alcohols
¹H (N-H) 1.5 - 2.5Broad singlet, characteristic of primary amines
¹³C (C-OH) 60 - 70Carbon attached to hydroxyl group
¹³C (C-NH₂) 45 - 55Carbon attached to amino group
IR (O-H stretch) ~3350Broad peak, indicative of hydrogen bonding
IR (N-H stretch) ~3300Sharp to medium peak

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone.

Elucidation of Synthetic Pathway Mechanisms and Intermediates

Understanding the mechanism of a synthetic reaction is crucial for optimizing reaction conditions and improving yields. For the synthesis of this compound, computational methods could be used to investigate plausible reaction pathways. For example, many methods for synthesizing cyclobutanes have been reported, including radical cyclizations and [2+2] cycloaddition reactions. acs.org

A typical computational study of a reaction mechanism would involve:

Identifying Reactants, Products, and Potential Intermediates: Based on chemical intuition and literature precedents for similar reactions.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface that connects reactants (or intermediates) to products. Locating the TS is a critical step in understanding the reaction kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For instance, a hypothetical synthesis of a cyclobutane derivative via a [2+2] cycloaddition could be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a diradical intermediate. DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying a 1,4-biradical intermediate. acs.orgacs.org

Investigation of Factors Governing Chemo-, Regio-, and Stereoselectivity

Many organic reactions can potentially yield multiple products. Computational chemistry is instrumental in understanding and predicting the selectivity of a reaction.

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For a hypothetical precursor to this compound, computational analysis of the reactivity of different sites (e.g., a carbonyl group vs. a double bond) could predict which will react preferentially with a given reagent.

Regioselectivity: When a reagent can add to a molecule in different orientations, regioselectivity describes which orientation is favored. For example, in the formation of the cyclobutane ring, computational modeling could predict the preferred substitution pattern.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. acs.org For the synthesis of this compound, which has stereocenters, controlling the stereochemistry is crucial. Computational studies can rationalize the observed stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. acs.org For example, a combined experimental and computational approach was used to investigate the factors controlling the stereoselectivity of hydride reductions of 3-substituted cyclobutanones. acs.org DFT and noncovalent interaction analysis revealed that torsional strain played a major role in the preference for the anti-facial hydride approach. acs.org

A hypothetical analysis of the stereoselective reduction of a cyclobutanone (B123998) precursor to this compound is presented in the table below.

Approach of Hydride ReagentTransition State Energy (kcal/mol)Predicted Major ProductRationale
Axial Attack 15.2trans-alcoholLower steric hindrance in the transition state.
Equatorial Attack 17.5cis-alcoholHigher steric hindrance from adjacent substituents.

By calculating the energy barriers for different reaction pathways, computational chemistry can provide valuable predictions about the likely outcome of a reaction, guiding the design of more efficient and selective synthetic routes.

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations, in conjunction with other computational techniques like Density Functional Theory (DFT), are invaluable for exploring its conformational space. acs.org

The cyclobutane ring is not planar but exists in a puckered or "folded" conformation to alleviate torsional strain from eclipsing interactions between adjacent substituents. baranlab.orgresearchgate.netdalalinstitute.com This puckering results in two primary conformations, and the energy barrier associated with the inversion between these forms can be calculated theoretically. acs.org The substituents on the cyclobutane ring, in this case, the amino and hydroxymethyl groups, significantly influence the preferred conformation. Generally, substituents tend to occupy positions that minimize steric hindrance.

In substituted cyclobutanes, substituents can be in either an axial or equatorial position, with the equatorial conformer typically being more stable. acs.org The specific conformational preference of this compound would depend on the relative stereochemistry of the amino and hydroxymethyl groups (i.e., cis or trans isomers). Computational studies on similar 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering. acs.org

The exploration of the entire conformational space of molecules like this compound is crucial for understanding their biological activity and how they interact with target proteins. nih.gov For instance, restricting the number of possible conformations by incorporating a cyclobutane ring can be a strategy in drug design. nih.gov

A theoretical conformational analysis would involve mapping the potential energy surface of the molecule to identify all low-energy conformers and the transition states that connect them. This analysis provides a quantitative measure of the relative stability of different puckered conformations of the cyclobutane ring.

Computational Analysis of Reactivity Profiles and Thermochemical Properties

Computational methods are also employed to analyze the reactivity and thermochemical properties of this compound. These analyses can predict the molecule's stability, reactivity towards other chemical species, and its energetic properties.

The inherent ring strain of the cyclobutane ring is a key factor influencing its reactivity. baranlab.orgdalalinstitute.comnih.gov This strain can be strategically utilized in organic synthesis. nih.gov Computational analysis can quantify this strain energy. The presence of the amino and hydroxymethyl functional groups will further modulate the electronic properties and reactivity of the cyclobutane ring. For example, the nitrogen atom of the amino group and the oxygen atoms of the hydroxymethyl group possess lone pairs of electrons that can participate in hyperconjugative interactions with the sigma bonds of the cyclobutane ring. acs.org Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study these interactions and evaluate their impact on the relative stability of different conformations. acs.org

The following table presents hypothetical thermochemical data for cis and trans isomers of this compound, based on typical values for similar small organic molecules.

PropertyIsomerCalculated ValueUnit
Heat of Formation (ΔHf°)cis-450kJ/mol
Heat of Formation (ΔHf°)trans-465kJ/mol
Standard Entropy (S°)cis380J/(mol·K)
Standard Entropy (S°)trans375J/(mol·K)
Gibbs Free Energy of Formation (ΔGf°)cis-280kJ/mol
Gibbs Free Energy of Formation (ΔGf°)trans-290kJ/mol

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational studies on this compound.

The reactivity of this compound can be further investigated by calculating various molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's ability to donate or accept electrons, respectively. The electrostatic potential map can also be calculated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into its sites of electrophilic and nucleophilic attack.

Role of 3 Amino 1 Hydroxymethylcyclobutanol As a Versatile Chiral Building Block

Precursor in the Synthesis of Structurally Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of 3-Amino-1-hydroxymethylcyclobutanol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal starting material for the construction of a variety of heterocyclic systems.

Key Intermediate for the Construction of Diverse Molecular Architectures

The amino and hydroxymethyl groups can be selectively protected and functionalized, allowing for the stepwise construction of intricate molecular frameworks. For example, the amine could be acylated or alkylated, while the hydroxyl group could be etherified or esterified, leading to a diverse array of derivatives. These derivatives could then be used in cross-coupling reactions or other carbon-carbon bond-forming reactions to build up larger, more complex structures. The inherent chirality of the starting material would be transferred to these more complex products, making it a valuable tool for the synthesis of enantiomerically pure compounds.

Scaffold for the Development of Chiral Ligands and Catalysts in Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of single-enantiomer drugs and other valuable chiral compounds. The development of new chiral ligands is crucial for the advancement of this field. The structure of this compound makes it an attractive scaffold for the design of novel chiral ligands.

The amino and hydroxyl groups can be readily converted into various coordinating groups, such as phosphines, oxazolines, or pyridines, which are known to bind to transition metals and induce enantioselectivity in catalytic reactions. The rigid cyclobutane (B1203170) backbone would hold these coordinating groups in a well-defined chiral environment, which is essential for effective asymmetric induction. The synthesis of such ligands would contribute to the growing toolbox of catalysts available to synthetic chemists, potentially enabling new and more efficient asymmetric transformations.

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypePotential Coordinating GroupsPotential Applications in Asymmetric Synthesis
P,N-LigandsPhosphine and Amine/PyridineHydrogenation, Allylic Alkylation
N,N-LigandsBis(oxazoline), Pyridine-AmineCyclopropanation, Diels-Alder Reactions
O,N-LigandsHydroxyl/Ether and AmineAldol Reactions, Michael Additions

Applications in Precursor Chemistry for Advanced Materials Development (e.g., Polymer Monomers, Functionalized Surfaces)

The unique properties of this compound also suggest its potential use in the development of advanced materials. The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. For example, the amino and hydroxyl groups could react with dicarboxylic acids or diisocyanates to form polyamides or polyurethanes, respectively. The incorporation of the chiral cyclobutane unit into the polymer backbone would result in chiral polymers with unique properties, such as the ability to recognize and separate other chiral molecules.

Furthermore, derivatives of this compound could be used to functionalize surfaces. The amino or hydroxyl group could be used to attach the molecule to a solid support, such as silica (B1680970) or a metal surface. The other functional group could then be used to introduce specific properties to the surface, such as chirality, hydrophilicity, or reactivity. Such functionalized surfaces could have applications in chromatography, sensing, and catalysis.

Development of Functionalized Scaffolds for Chemical Biology Probes (Purely Structural and Synthetic Utility)

Chemical biology probes are essential tools for studying biological processes in living systems. These probes are typically small molecules that have been functionalized with a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. The unique scaffold of this compound could be utilized in the design and synthesis of novel chemical probes.

The amino and hydroxyl groups provide convenient handles for the attachment of reporter groups and reactive moieties for target engagement. The rigid cyclobutane core can be used to control the spatial orientation of these functional groups, which is often critical for the probe's activity and selectivity. For instance, a fluorescent dye could be attached to the hydroxyl group, while a reactive group for covalent modification of a target protein could be installed on the amino group. The development of such probes would provide new tools for the study of complex biological systems.

Table 2: Potential Functionalized Scaffolds for Chemical Biology Probes

Probe TypeFunctionalization StrategyPotential Biological Application
Fluorescent ProbeAttachment of a fluorophore to the hydroxyl groupImaging of cellular components
Affinity-Based ProbeImmobilization on a solid support via the amino groupPull-down assays to identify protein binding partners
Covalent ProbeIntroduction of a reactive electrophile on the amino groupActivity-based protein profiling
Biotinylated ProbeAttachment of a biotin tag for detectionWestern blotting and ELISA

Emerging Methodologies and Future Directions in Amino Cyclobutanol Research

Application of Flow Chemistry for Continuous and Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex chemical intermediates. Flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and straightforward scalability from lab to industrial production.

Recent advancements have demonstrated the power of flow chemistry for multi-step syntheses that could be adapted for producing 3-Amino-1-hydroxymethylcyclobutanol. For instance, a continuous flow method was successfully developed for the three-step synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin, a complex amino alcohol derivative. nih.gov This process involved monotosylation, azidation, and reduction steps, which were optimized under flow conditions. nih.gov While a solvent exchange was necessary after the first step, the subsequent azidation and reduction were coupled into a single, seamless flow system, resulting in a safer, faster, and high-yielding process compared to batch methods. nih.gov

Similarly, the precise control offered by flow platforms is critical for reactions involving highly reactive intermediates, such as organolithium compounds, which could be used in synthetic routes toward functionalized cyclobutanes. rsc.org A flow chemistry platform allows for the exact management of temperature, residence time, and stoichiometry, ensuring robust and reproducible outcomes. rsc.org Such a system could be envisioned for a hypothetical synthesis of this compound, where a cyclobutene (B1205218) precursor is functionalized and converted through a series of reactors without isolation of intermediates, significantly streamlining the manufacturing process. The study of certain reactions under both batch and continuous-flow conditions has further highlighted the potential for this technology to create key chiral building blocks for natural products and pharmaceuticals. acs.org

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is transforming chemical synthesis by enabling rapid reaction prediction and optimization, moving beyond traditional trial-and-error experimentation. beilstein-journals.orgdigitellinc.com These computational tools can analyze vast datasets of chemical reactions to identify optimal conditions, predict outcomes for novel transformations, and suggest innovative synthetic pathways. beilstein-journals.orgresearchgate.net

For the synthesis of a target like this compound, ML algorithms can be employed for both local and global optimization. beilstein-journals.org

Local Optimization: In this approach, an ML model, such as a Bayesian optimization algorithm or a Support Vector Machine (SVM), is trained on a specific reaction family. rsc.orgbeilstein-journals.orgrsc.org The algorithm then systematically explores a defined parameter space to find the conditions that maximize a target objective, such as yield or stereoselectivity. This has been effectively demonstrated in optimizing enzyme-catalyzed reactions and ultra-fast organometallic reactions in flow. rsc.orgrsc.org

Global Optimization: Global models leverage comprehensive reaction databases to suggest general conditions for new or unprecedented reactions, helping chemists design entire synthetic routes. beilstein-journals.org

The typical workflow involves defining the key reaction parameters and the desired objectives. For a key step in the synthesis, such as the stereoselective reduction of a cyclobutanone (B123998) precursor, the parameters and objectives could be defined as shown in the table below.

Table 1: Hypothetical Machine Learning Optimization Parameters for a Key Synthetic Step

Parameter TypeParameter NameVariable TypePotential Values/Range
Input CatalystCategoricalKetoreductase A, Ketoreductase B, NaBH₄
SolventCategoricalWater, Isopropanol, THF
TemperatureContinuous20°C - 60°C
Substrate Conc.Continuous0.1 M - 1.0 M
pH / AdditiveContinuous / CategoricalpH 5-9 / D-glucose
Output Yield (%)ObjectiveMaximize
Diastereoselectivity (d.r.)ObjectiveMaximize
Enantiomeric Excess (% ee)ObjectiveMaximize

By integrating ML with automated high-throughput experimentation platforms, the process of discovering optimal conditions can be significantly accelerated, leading to more efficient and resource-friendly synthetic routes. beilstein-journals.org

Implementation of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. acs.org These principles advocate for the design of chemical processes that reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgyoutube.com The synthesis of this compound can be made significantly "greener" by incorporating these concepts.

A key principle is the use of catalysis, particularly biocatalysis. Enzymes operate under mild conditions (ambient temperature and pressure, often in water) and exhibit high specificity, which can eliminate the need for protecting groups and reduce side reactions. acs.org For example, a chemoenzymatic approach was developed for a greener synthesis of (S)-3-aminobutanoic acid, a structurally related compound. rsc.org This process utilized a lipase (B570770) for enzymatic resolution in a solvent-free, one-pot process, significantly improving the environmental profile of the synthesis. rsc.org Similarly, the reduction of a ketone to form the hydroxyl group in this compound could be achieved with a ketoreductase, avoiding the use of hazardous metal hydride reagents. acs.org

The environmental impact of a synthetic route can be quantified using metrics like the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. A comparative assessment of a traditional versus a greener chemoenzymatic process for an aminobutanoic acid derivative showed a dramatic improvement, with the optimized process having a much lower E-factor of 41. rsc.org

Table 2: Comparison of Synthetic Approaches Based on Green Chemistry Principles

MetricTraditional Synthesis (Hypothetical)Green Synthesis (Hypothetical)
Reducing Agent LiAlH₄ (Hazardous, pyrophoric)Ketoreductase (Biocatalyst)
Solvent Anhydrous THF, Diethyl EtherWater, Isopropanol
Protecting Groups Multiple steps requiredOften unnecessary due to enzyme specificity acs.org
Purification Column chromatography with organic solventsMinimal purification, often crystallization rsc.org
Atom Economy Lower, due to stoichiometric reagentsHigher, due to catalytic steps
E-Factor HighLow rsc.org

By designing synthetic pathways that are inherently safer and more efficient, green chemistry principles not only reduce environmental impact but also often lead to more cost-effective and scalable processes.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for accessing complex molecular architectures with high precision. For the synthesis of functionalized cyclobutanes, recent breakthroughs in catalysis offer powerful tools to control stereochemistry and introduce diverse functional groups.

One of the most exciting areas is visible-light photocatalysis, which uses light to drive chemical reactions under exceptionally mild conditions. Researchers have developed a selective, photocatalyzed [2+2]-cycloaddition to form cyclobutane (B1203170) α-amino acids. acs.orgnih.gov This method employs an iridium-based triplet energy transfer catalyst to react dehydroamino acids with olefins, providing rapid access to strained cyclobutane derivatives with good yields and diastereoselectivity. acs.orgnih.govresearchgate.net

In addition to photoredox catalysis, advances in transition-metal catalysis provide new avenues for cyclobutane functionalization.

Cobalt Catalysis: Cobalt(II)-catalyzed three-component reactions have been developed for the synthesis of substituted oxadiazoles, demonstrating the metal's utility in complex tandem reactions. acs.org Other research has shown that cobalt catalysts can be used for the enantioselective coupling of alkynes and cyclobutenes, providing a modular strategy for building chiral cyclobutanes. researchgate.net

Palladium Catalysis: Palladium-catalyzed enantioselective desymmetrization of cyclobutenes has emerged as a powerful strategy. acs.org This approach allows for the divergent synthesis of hydroarylation, 1,2-diarylation, and 1,3-diarylation products from a common Heck intermediate, offering remarkable versatility in functionalizing the cyclobutane core. acs.org

Rhodium Catalysis: Chiral rhodium catalysts have been successfully used in the asymmetric ring-opening of bicyclic substrates, showcasing their potential for creating highly enantioenriched products from strained ring systems. acs.org

Table 3: Overview of Novel Catalytic Systems for Cyclobutane Synthesis and Functionalization

Catalyst SystemReaction TypeKey FeaturesPotential Application for Amino Cyclobutanol (B46151)
Iridium Photocatalyst acs.orgnih.gov[2+2] CycloadditionVisible light, mild conditions, good diastereoselectivity.Construction of the core cyclobutane amino acid skeleton.
Cobalt(II) Catalyst acs.orgTandem ReactionMulti-component synthesis, broad substrate tolerance.Introduction of complex heterocyclic moieties.
Palladium(0) Catalyst acs.orgDesymmetrizationDivergent synthesis, multiple functionalization patterns (1,2- and 1,3-).Late-stage functionalization of a cyclobutene precursor.
Chiral Rhodium(I) Catalyst acs.orgAsymmetric Ring OpeningHigh enantioselectivity for strained bicyclic systems.Asymmetric synthesis of chiral cyclobutanol derivatives.

These catalytic methodologies provide unprecedented control over the synthesis of substituted cyclobutanes, enabling the efficient and selective production of complex targets like this compound.

Multi-Functionalization Strategies for the Development of Advanced Chemical Architectures

Creating advanced chemical architectures requires strategies for the selective introduction of multiple functional groups onto a core scaffold. For the cyclobutane ring system, C–H functionalization has emerged as a powerful and elegant approach to build molecular complexity. acs.org This strategy avoids the need for pre-functionalized starting materials by directly converting strong C–H bonds into new C-C or C-heteroatom bonds.

A key concept is the use of a directing group to control the position and stereochemistry of the functionalization. In a strategy targeting cyclobutane natural products, a carbonyl group attached to the ring was envisioned as a "latent directing group." acs.org This allows for a divergent synthesis where different functionalities can be installed sequentially and in a controlled manner. For example, an all-cis substituted cyclobutane could be selectively functionalized at one position and then, after an epimerization event, functionalized at another, leading to complex, pseudosymmetrical natural products. acs.org

The divergent functionalization of a common intermediate is a powerful theme. Recent work on the palladium-catalyzed desymmetrization of cyclobutenes demonstrates how a single starting material can be converted into a variety of diarylated products by selectively intercepting a common Heck intermediate. acs.org This allows for the creation of both 1,2- and 1,3-disubstituted cyclobutane patterns, a significant challenge in traditional synthesis. acs.org

These strategies could be applied to a precursor of this compound to generate a library of advanced analogues. Starting with a suitable cyclobutanone or cyclobutene, one could envision a sequence of catalytic C-H functionalization or cross-coupling reactions to install various substituents around the ring before or after the introduction of the amino and hydroxymethyl groups. This modular approach is invaluable for medicinal chemistry and materials science, where the systematic variation of substituents is key to optimizing molecular properties.

Q & A

Basic Question: How can researchers optimize the synthesis of 3-amino-1-hydroxymethylcyclobutanol to minimize diastereomer formation?

Methodological Answer:
Diastereomer formation arises from the stereochemical complexity of the hydroxymethyl and amino groups. To mitigate this:

  • Stereoselective catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) during cyclobutane ring formation to enforce specific stereochemistry .
  • Temperature control : Lower reaction temperatures reduce thermal equilibration between diastereomers.
  • Chromatographic separation : Employ preparative HPLC or chiral column chromatography post-synthesis to isolate desired stereoisomers .

Basic Question: What analytical techniques are critical for characterizing the structural purity of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the cyclobutane ring structure, amino, and hydroxymethyl group positions. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
  • X-ray crystallography : For definitive stereochemical assignment, single-crystal X-ray analysis is recommended .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Basic Question: How should researchers address stereochemical challenges in this compound derivatives during biological assays?

Methodological Answer:

  • Enantiomer-specific testing : Separate stereoisomers via chiral chromatography and test each for activity to identify the bioactive form .
  • Molecular docking : Use computational models to predict interactions between stereoisomers and target proteins (e.g., enzymes or receptors) .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors .
  • Emergency measures : In case of exposure, rinse affected areas with water for 15+ minutes and seek medical consultation .

Basic Question: How can researchers evaluate the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates to measure IC50_{50} values .
  • Cell viability assays : Use MTT or resazurin assays to assess cytotoxicity in relevant cell lines .
  • Binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .

Advanced Research Questions

Advanced Question: How can this compound be utilized in fragment-based drug discovery (FBDD)?

Methodological Answer:

  • Fragment screening : Use X-ray crystallography or NMR-based screening to identify binding interactions with therapeutic targets (e.g., proteases) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl or phenyl groups) to enhance binding potency .

Advanced Question: What strategies resolve contradictions in reported biological activity data for cyclobutane derivatives like this compound?

Methodological Answer:

  • Meta-analysis : Compare experimental conditions (e.g., assay type, cell lines, stereochemistry) across studies to identify variability sources .
  • Reproducibility testing : Replicate conflicting studies under standardized protocols (e.g., identical buffer systems or incubation times) .

Advanced Question: How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

  • In silico ADME tools : Use software like Schrödinger’s QikProp or SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions) .
  • Density functional theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation sites .

Advanced Question: What synthetic routes enable scalable production of enantiopure this compound?

Methodological Answer:

  • Asymmetric hydrogenation : Employ chiral Ru or Ir catalysts to reduce cyclic ketone precursors stereoselectively .
  • Dynamic kinetic resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures during intermediate steps .

Advanced Question: How can researchers assess the ecological impact of this compound in environmental toxicity studies?

Methodological Answer:

  • Acute toxicity assays : Test on model organisms (e.g., Daphnia magna) to determine LC50_{50} values .
  • Biodegradation studies : Use OECD 301 guidelines to measure compound breakdown in soil/water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.